3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide
Overview
Description
3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide is a purine nucleoside.
Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Derivatives : One study explored the synthesis of various derivatives, including compounds related to the specified chemical, demonstrating the versatility of these compounds in chemical synthesis (Nami, Tizkar, & Zardost, 2017).
Antimicrobial Activity : A paper examined the antimicrobial activity of similar compounds, suggesting potential applications in battling microbial infections (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Enzyme Inhibition Studies : Another study focused on the synthesis of compounds with potential as adenosine deaminase inhibitors, indicating possible therapeutic applications (Schaeffer, Godse, & Liu, 1964).
Other Relevant Research
Advanced Glycation End-Products Formation : Research on methylglyoxal, a related compound, discusses its role in forming advanced glycation end-products, relevant in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Drug Metabolism and Pharmacokinetics : A study on a specific A3 adenosine receptor agonist, similar in structure, provides insights into drug metabolism and potential pharmacokinetic behavior, crucial for drug development (Fang, Tosh, Tanaka, Wang, Krausz, O'Connor, Jacobson, & Gonzalez, 2015).
Polymorphic Modifications in Pharmaceuticals : Research on polymorphic modifications of a related compound highlights its implications in pharmaceutical applications, particularly for compounds with strong diuretic properties (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Synthetic Studies in Heterocyclic Chemistry : Another study focused on synthetic routes in heterocyclic chemistry, which could be applicable to the synthesis of the specified compound (Andersen, Hammad, & Pedersen, 1986).
properties
IUPAC Name |
3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXGQILHAUCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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